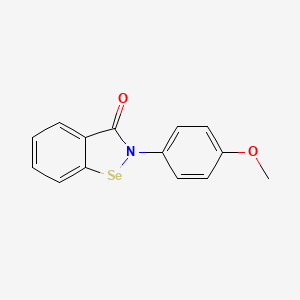

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)-

Description

1,2-Benzisoselenazol-3(2H)-one derivatives are organoselenium compounds characterized by a benzisoselenazole core structure. The compound 2-(4-methoxyphenyl)-1,2-benzisoselenazol-3(2H)-one features a para-methoxy-substituted phenyl group at the N-1 position. This substitution modulates electronic properties (electron-donating methoxy group) and steric effects, influencing its biological activity, solubility, and target interactions.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,2-benzoselenazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2Se/c1-17-11-8-6-10(7-9-11)15-14(16)12-4-2-3-5-13(12)18-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNLROFKXBUCTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231312 | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81743-91-1 | |

| Record name | 2-(4-Methoxyphenyl)-1,2-benzisoselenazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81743-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to 2-(4-Methoxyphenyl)-1,2-Benzisoselenazol-3(2H)-one

Copper-Mediated Cross-Coupling of N-(4-Methoxyphenyl)-ortho-Halobenzamides

A prominent method involves copper-promoted C–Se bond formation between potassium selenocyanate (KSeCN) and N-(4-methoxyphenyl)-ortho-halobenzamides. This approach, adapted from Thanna et al., proceeds via two distinct pathways:

Thermal Activation with 1,10-Phenanthroline

Reagents :

- N-(4-Methoxyphenyl)-ortho-iodobenzamide

- CuI (20 mol%)

- 1,10-Phenanthroline (20 mol%)

- KSeCN (1.2 equiv)

- Cs₂CO₃ (2.5 equiv)

Conditions : - Solvent: DMSO or acetonitrile

- Temperature: 100°C

- Reaction time: 1–1.5 hours

Yield : 44–82%

The ligand facilitates atom transfer (AT), enabling efficient Se–C bond formation. Purification via flash column chromatography (35% ethyl acetate/hexane) yields the product.

Photoinduced Activation

Reagents :

- N-(4-Methoxyphenyl)-ortho-iodobenzamide

- CuI (20 mol%)

- KSeCN (1.2 equiv)

- Cs₂CO₃ (2.5 equiv)

Conditions : - Solvent: Acetonitrile

- Ambient light irradiation

- Reaction time: 12 hours

Yield : 41%

This method avoids ligands, proceeding via a single-electron transfer (SET) mechanism under light.

Table 1 . Comparison of Copper-Mediated Methods

| Condition | Ligand Used | Time (h) | Yield (%) |

|---|---|---|---|

| Thermal (100°C) | Yes | 1.5 | 44 |

| Photoinduced | No | 12 | 41 |

Nucleophilic Substitution with 2-(Chloroseleno)benzoyl Chloride

A two-step protocol from Kędziorski et al. enables scalable synthesis:

Step 1 : Synthesis of 2-(Chloroseleno)benzoyl Chloride

- React anthranilic acid with SeCl₄ in dichloromethane.

Step 2 : Coupling with 4-Methoxyaniline

Reagents :

- 2-(Chloroseleno)benzoyl chloride (1.27 g, 5.0 mmol)

- 4-Methoxyaniline (5.0 mmol)

- Triethylamine (1.8 mL, 12.5 mmol)

Conditions : - Solvent: Anhydrous acetonitrile or CH₂Cl₂

- Reaction time: 1–48 hours (monitored by TLC)

Workup :

- Concentrate under reduced pressure.

- Precipitate product with water.

- Wash with 1 M HCl and water.

- Recrystallize from ethanol/water.

Yield : 65–78%

This method avoids transition metals, making it preferable for pharmaceutical applications.

Mechanistic Insights

Copper-Mediated Pathways

- Thermal Route : 1,10-Phenanthroline stabilizes Cu(I), enabling oxidative addition of ortho-iodobenzamide to form a Cu(III)-selenide intermediate. Reductive elimination yields the C–Se bond.

- Photoinduced Route : Light excitation generates Cu(I)*, which undergoes SET with KSeCN to form a selenyl radical. Radical recombination with the benzamide produces the product.

Characterization and Analytical Data

Molecular Formula : C₁₄H₁₁NO₂Se

Melting Point : 142–144°C (recrystallized from ethanol)

Spectral Data :

Applications and Derivatives

While direct studies on 2-(4-methoxyphenyl)-1,2-benzisoselenazol-3(2H)-one are limited, its structural analogs exhibit:

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring or selenium atom.

Scientific Research Applications

Antibacterial Activity

One of the most significant applications of 1,2-benzisoselenazol-3(2H)-one derivatives is their role as beta-lactam antibiotic adjuvants . Recent studies have shown that these compounds can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by inhibiting beta-lactamases, specifically New Delhi metallo-beta-lactamase (NDM-1) . This makes them valuable in treating infections caused by bacteria such as Staphylococcus and Escherichia.

Antioxidant Properties

Research indicates that compounds in the benzisoselenazol family exhibit strong antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The presence of selenium in the structure contributes significantly to these antioxidant effects.

Photovoltaic Materials

The unique electronic properties of 1,2-benzisoselenazol-3(2H)-one derivatives make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy has been explored in recent studies, highlighting their potential in renewable energy technologies .

Sensors

Due to their chemical stability and sensitivity to environmental changes, these compounds have been investigated for use in chemical sensors. They can be employed to detect specific ions or molecules in various settings, including environmental monitoring and biomedical diagnostics .

Study on Antibacterial Efficacy

A study published in the Bulletin of the Chemical Society of Japan demonstrated that 1,2-benzisoselenazol-3(2H)-one derivatives significantly inhibited the activity of NDM-1 enzymes. This research involved synthesizing various derivatives and testing their effectiveness against resistant bacterial strains, showcasing their potential as therapeutic agents .

Research on Antioxidant Activity

Another notable study focused on the antioxidant capabilities of these compounds. The results indicated that they effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- involves its interaction with cellular components. The selenium atom can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, triggering apoptosis in cancer cells. Additionally, the compound can interact with specific molecular targets, such as enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 2-(4-methoxyphenyl)-1,2-benzisoselenazol-3(2H)-one can be contextualized through comparisons with other derivatives:

Antiviral Activity

- Ebselen (2-Phenyl Derivative) : The parent compound inhibits SARS-CoV-2 PLpro and Mpro proteases, with IC₅₀ values of ~0.7–2.0 µM .

- 2-(5-Chloro-2-Fluorophenyl) Derivative : Exhibits ~2-fold lower IC₅₀ (0.58 µM) against PLpro than ebselen, attributed to enhanced halogen-mediated target binding .

- 2-(3-Hydroxypyridin-2-yl) Derivative : Shows dual inhibition of PLpro and nsp14 N7-MTase, highlighting the role of heterocyclic substituents in broadening antiviral targets .

However, methoxy groups could enhance solubility or mitochondrial targeting (as seen in MitoPeroxidase derivatives) .

Anticancer Activity

- N-Allyl and N-(3-Methylbutyl) Derivatives: These analogues induce G2/M cell cycle arrest, apoptosis, and ROS-mediated cytotoxicity in prostate cancer cells (DU145, PC-3), with minimal effects on normal PNT1A cells .

- 2-(4-Chlorophenyl) Derivative : Demonstrates antifungal and antibacterial activity, suggesting broad-spectrum cytotoxicity via oxidative stress .

Antioxidant and Enzyme Mimicry

- MitoPeroxidase (Triphenylphosphonium-Tagged Derivative) : Co-delivery with ebselen enhances mitochondrial targeting, mimicking superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities .

- Carboxyphenyl Derivative : Improved water solubility (via carboxyl substitution) retains antioxidant activity with low toxicity (LD₅₀ = 5.5 g/kg) .

Key Insight : The 4-methoxy group may balance lipophilicity and membrane permeability, facilitating cellular uptake while avoiding the synthetic challenges of charged groups (e.g., carboxyl or phosphonium).

Structural and Electronic Comparisons

- Ebsulfur (Sulfur Analog) : Retains helicase inhibition activity, indicating selenium’s role is replaceable in some contexts but critical for redox cycling .

Key Insight : The para-methoxy group’s steric and electronic effects may influence the dihedral angle and selenium’s electrophilicity, impacting GPx-like activity or protein interactions.

Biological Activity

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- (CAS Number: 81743-91-1) is a selenium-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHNOSe

- Molecular Weight : 304.203 g/mol

- Boiling Point : 456.1°C at 760 mmHg

- Flash Point : 229.6°C

Antimicrobial Properties

1,2-Benzisoselenazol-3(2H)-one derivatives have demonstrated promising antimicrobial activity. Research indicates that these compounds can act as effective inhibitors against various bacterial strains, including those resistant to conventional antibiotics. In a study investigating the efficacy of these compounds as beta-lactam antibiotic adjuvants, it was found that they enhance the activity of beta-lactam antibiotics against resistant strains by inhibiting the action of beta-lactamases, which are enzymes produced by bacteria to inactivate these antibiotics .

Antiviral Activity

Recent studies have shown that selenium-containing compounds, including 1,2-benzisoselenazol derivatives, exhibit antiviral properties. Specifically, they have been noted for their effectiveness against Human herpes virus 1 and Encephalomyocarditis virus. These compounds may interfere with viral replication processes, although the exact mechanisms remain to be fully elucidated .

The biological activity of 1,2-benzisoselenazol-3(2H)-one is believed to be linked to its ability to modulate redox signaling pathways and interact with thiol groups in proteins. This interaction can lead to alterations in protein conformation and function, thereby affecting various cellular processes such as apoptosis and immune response .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of several benzisoselenazol derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds significantly reduced bacterial load and pro-inflammatory cytokine levels in infected models. The study concluded that benzisoselenazoles could serve as potential therapeutic agents for treating multidrug-resistant infections .

Antiviral Mechanism Exploration

Another investigation focused on the antiviral mechanisms of ebselen (a related compound) which shares structural similarities with 1,2-benzisoselenazol-3(2H)-one. The study revealed that ebselen inhibits HIV-1 capsid dimerization by covalently binding to cysteine residues within the capsid protein. This suggests a potential pathway through which benzisoselenazoles could exert antiviral effects by disrupting critical viral protein interactions .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-1,2-benzisoselenazol-3(2H)-one, and how can solubility challenges be addressed?

The compound is typically synthesized via cyclization of 2-chloroselenobenzamide derivatives with substituted anilines. To improve water solubility, carboxyl or hydrophilic substituents (e.g., 4-carboxyphenyl) can be introduced at the phenyl ring, as demonstrated in the scaled synthesis of 2-(4'-carboxyphenyl)- derivatives . Solubility enhancements should be validated via spectroscopic methods (e.g., IR, MS) and cytotoxicity assays (e.g., LD50 >5.5 g/kg in acute toxicity tests) .

Q. How does the compound’s glutathione peroxidase (GPx)-mimetic activity influence its antioxidant mechanisms?

The selenazole ring enables redox cycling, scavenging reactive oxygen species (ROS) via Se–N bond cleavage and regeneration. Kinetic studies using H2O2 or t-butyl hydroperoxide as substrates can quantify catalytic efficiency. Comparative assays with ebselen (2-phenyl analog) show structural modifications (e.g., 4-methoxyphenyl) may alter substrate specificity or reaction rates .

Q. What standardized assays are used to evaluate antimicrobial activity against drug-resistant pathogens?

Broth microdilution (MIC/MBC) and time-kill assays are recommended. For methicillin-resistant Staphylococcus aureus (MRSA), susceptibility testing follows CLSI guidelines, with activity compared to ebselen derivatives (e.g., 2-(4-chlorophenyl)- analogs, MIC90 ≤8 µg/mL) . Contradictory results may arise from strain-specific resistance mechanisms or assay conditions (e.g., aerobic vs. anaerobic) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s anticancer or anti-inflammatory activity?

Substituent effects on bioactivity are explored via SAR studies:

- Anticancer : N-alkylation (e.g., N-menthyl or N-isopinocampheyl) improves antiproliferative activity against HL-60 (IC50 7.1 µM) and MCF7 (IC50 12.4 µM) by enhancing lipophilicity and membrane permeability .

- Anti-inflammatory : Methoxy groups at the 4-position may modulate NF-κB or COX-2 inhibition pathways, validated via luciferase reporter assays and cytokine profiling .

Q. What experimental strategies resolve contradictions in toxicity data across studies?

Discrepancies in LD50 values (e.g., >5.5 g/kg vs. moderate toxicity in rodent models) arise from differences in administration routes (oral vs. intravenous) or metabolite profiling. Harmonize protocols by:

Q. How does the compound catalyze hydroperoxide oxidation of benzylamines, and what analytical methods track reaction pathways?

The selenium center facilitates amine oxidation via hydroxylamine intermediates to nitriles (primary amines) or nitrones (secondary amines). Reaction progress is monitored using:

- GC-MS : To identify imine or aldehyde byproducts.

- NMR : To track intermediate formation (e.g., hydroxylamine resonances at δ 5–6 ppm) .

Methodological Guidance

Designing a study to evaluate the compound’s dual therapeutic and diagnostic (theranostic) potential:

- Functionalize the core with fluorescent probes (e.g., biotinyl groups) for cellular tracking .

- Validate theranostic efficacy via confocal microscopy (localization) and ROS quenching assays in cancer cell lines .

Addressing discrepancies in antimicrobial data:

- Perform genomic analysis of resistant strains (e.g., mecA gene expression in MRSA).

- Use chequerboard synergy assays with β-lactams to identify combinatorial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.